molecular formula C16H16BrN3O B15115291 3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Katalognummer: B15115291
Molekulargewicht: 346.22 g/mol
InChI-Schlüssel: NQWMJSJXEKUYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a bromine atom, a methyl group, and a pyridinyl azetidinyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-bromo-2-methylbenzoic acid with 1-(pyridin-2-yl)azetidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the pyridinyl azetidinyl group likely play crucial roles in these interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidinyl group, in particular, sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C16H16BrN3O

Molekulargewicht

346.22 g/mol

IUPAC-Name

3-bromo-2-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C16H16BrN3O/c1-11-13(5-4-6-14(11)17)16(21)19-12-9-20(10-12)15-7-2-3-8-18-15/h2-8,12H,9-10H2,1H3,(H,19,21)

InChI-Schlüssel

NQWMJSJXEKUYTE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Br)C(=O)NC2CN(C2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.